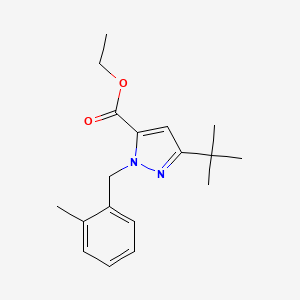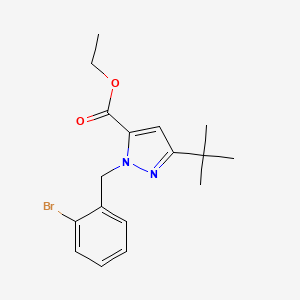
2-(2-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (hereafter referred to as 2B-5T-2H-PCAE-95%) is a chemical compound that has been used in scientific research for a variety of applications. It is a synthetic compound that is a derivative of pyrazole, a heterocyclic organic compound. The compound is composed of two bromo-benzyl groups, five t-butyl groups, and two hydrogen atoms attached to a pyrazole ring. 2B-5T-2H-PCAE-95% has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool in biochemical research.
Applications De Recherche Scientifique
2B-5T-2H-PCAE-95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in a variety of chemical reactions, including the synthesis of polymers and the synthesis of pharmaceuticals. In addition, 2B-5T-2H-PCAE-95% has been used as a tool in biochemical research, including in the study of enzyme kinetics and in the study of protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2B-5T-2H-PCAE-95% is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of compounds and as a reagent in the synthesis of other compounds. In addition, it is believed that the compound may act as a ligand in biochemical research, binding to proteins and enzymes in order to facilitate the study of their interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2B-5T-2H-PCAE-95% are not well understood. The compound has not been tested in humans, and therefore its effects on humans are not known. However, the compound has been tested in laboratory animals, and it has been found to have no adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2B-5T-2H-PCAE-95% in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, making it an ideal reagent for laboratory experiments. In addition, the compound is stable and has low toxicity, making it safe to use in laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 2B-5T-2H-PCAE-95% in scientific research. The compound could be used in the synthesis of more complex compounds, such as pharmaceuticals and agrochemicals. In addition, the compound could be used in the development of new catalysts for chemical reactions. The compound could also be used in the study of protein-ligand interactions, as well as in the study of enzyme kinetics. Finally, the compound could be used in the development of new drugs, as well as in the development of new treatments for diseases.
Méthodes De Synthèse
2B-5T-2H-PCAE-95% is typically synthesized using a two-step process. The first step involves the reaction of 2-bromo-benzyl bromide with t-butyl-2H-pyrazole-3-carboxylate in the presence of a base to form a bromo-benzyl-t-butyl-2H-pyrazole-3-carboxylate intermediate. The second step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base to form the desired product, 2B-5T-2H-PCAE-95%.
Propriétés
IUPAC Name |
ethyl 2-[(2-bromophenyl)methyl]-5-tert-butylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-8-6-7-9-13(12)18/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEODNZRQEPPEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


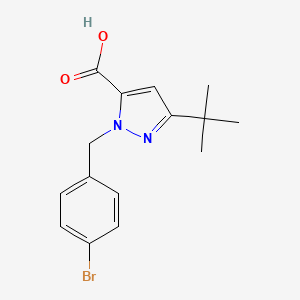



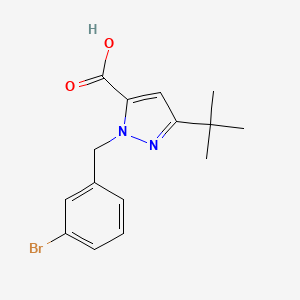

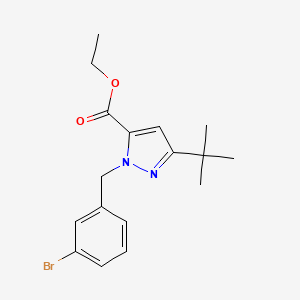
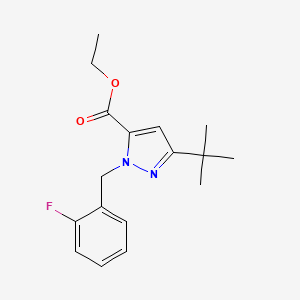

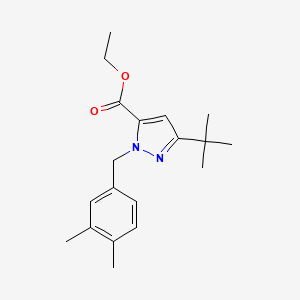

![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)
